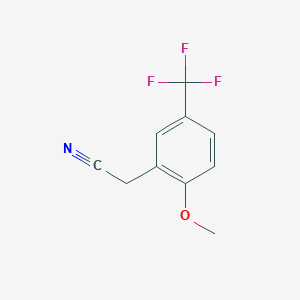![molecular formula C20H27NO B1451135 2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)butyl]-aniline CAS No. 1040684-44-3](/img/structure/B1451135.png)
2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)butyl]-aniline
Overview
Description
“2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)butyl]-aniline” is a biochemical used for proteomics research . It has a molecular formula of C20H27NO and a molecular weight of 297.44 .
Molecular Structure Analysis
The molecular structure of “2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)butyl]-aniline” can be represented by the molecular formula C20H27NO . For a more detailed view of the structure, you may want to refer to a dedicated chemical database or software.Scientific Research Applications
Environmental Impact and Fate of Chemical Compounds
Research into the environmental impact and fate of chemical compounds, particularly those used in industrial applications such as parabens and ethyl tertiary-butyl ether (ETBE), is crucial for understanding their behavior in aquatic environments and their biodegradation processes. Studies have focused on the occurrence, fate, and behavior of these compounds in water bodies, highlighting the need for effective wastewater treatment methods to mitigate their presence and impact on the environment (Haman et al., 2015); (Thornton et al., 2020).
Toxicological Review
Toxicological reviews of chemical compounds, such as ETBE, provide essential insights into their potential health effects following exposure. These reviews are critical for assessing the safety of chemical substances and informing regulatory standards to protect public health (Mcgregor, 2007).
Synthetic and Natural Compound Studies
The synthesis, environmental occurrence, and toxicological effects of synthetic compounds, including synthetic phenolic antioxidants (SPAs), have been extensively studied. These research efforts are aimed at understanding the distribution of such compounds in the environment, their human exposure pathways, and potential health risks. The studies also suggest directions for future research, including the development of compounds with lower toxicity and environmental impact (Liu & Mabury, 2020).
Chemical Decomposition and Environmental Reclamation
Research on the decomposition of chemical compounds, such as methyl tert-butyl ether (MTBE) using cold plasma reactors, showcases innovative approaches to addressing environmental contamination. Such studies explore the feasibility of novel technologies for the degradation of pollutants, contributing to the development of more effective environmental remediation strategies (Hsieh et al., 2011).
Mechanism of Action
properties
IUPAC Name |
2-ethyl-6-methyl-N-[2-(4-methylphenoxy)butyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-5-17-9-7-8-16(4)20(17)21-14-18(6-2)22-19-12-10-15(3)11-13-19/h7-13,18,21H,5-6,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHQIZJZRPBQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NCC(CC)OC2=CC=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)butyl]-aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



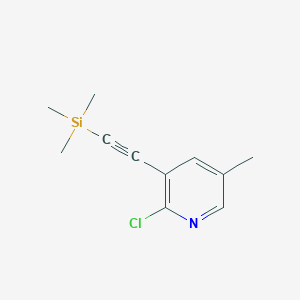
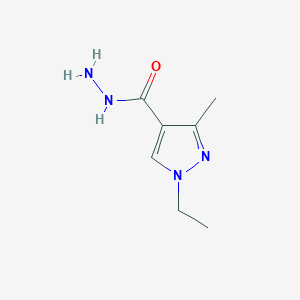

![3-(4-Morpholinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1451060.png)
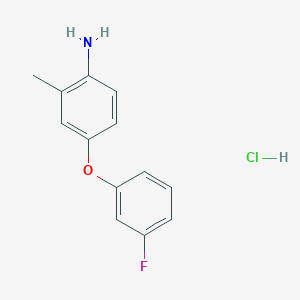
![3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1451063.png)
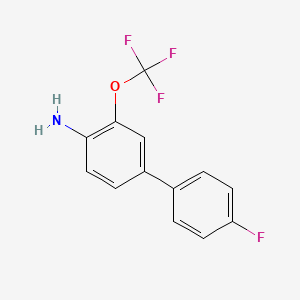
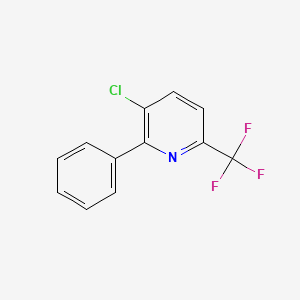
![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B1451067.png)
![Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1451069.png)


